molecular formula C11H13NO3 B1346369 2-(Butyrylamino)benzoic acid CAS No. 6328-94-5

2-(Butyrylamino)benzoic acid

Cat. No.: B1346369
CAS No.: 6328-94-5
M. Wt: 207.23 g/mol
InChI Key: DTHMYEZSBFMJEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Butyrylamino)benzoic acid is an organic compound with the molecular formula C11H13NO3. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a butyrylamino group. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.

Scientific Research Applications

2-(Butyrylamino)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Safety and Hazards

While specific safety data for 2-(Butanoylamino)benzoic acid is not available, benzoic acid, a related compound, is known to cause skin irritation, serious eye damage, and damage to organs (lungs) through prolonged or repeated exposure if inhaled . It is also harmful to aquatic life .

Biochemical Analysis

Biochemical Properties

2-(Butanoylamino)benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme benzoic acid carboxyl methyltransferase, which catalyzes the methylation of benzoic acid derivatives . This interaction is crucial for the biosynthesis of volatile esters in plants. Additionally, 2-(Butanoylamino)benzoic acid has been shown to interact with G protein-coupled receptors (GPCRs), specifically GPR35, influencing various physiological processes .

Cellular Effects

2-(Butanoylamino)benzoic acid affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it acts as an agonist for GPR35, which is involved in inflammation, metabolic disorders, and cardiovascular diseases . The compound’s interaction with GPR35 can modulate β-arrestin recruitment and G protein-dependent signaling pathways, affecting cellular responses .

Molecular Mechanism

The molecular mechanism of 2-(Butanoylamino)benzoic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As an agonist for GPR35, it binds to the receptor and induces conformational changes that activate downstream signaling pathways . This activation can lead to various cellular responses, including changes in gene expression and enzyme activity. Additionally, the compound’s interaction with benzoic acid carboxyl methyltransferase highlights its role in enzymatic methylation reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Butanoylamino)benzoic acid can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For example, the stability of benzoic acid derivatives, including 2-(Butanoylamino)benzoic acid, can be affected by environmental conditions such as pH and temperature . Long-term exposure to the compound may lead to changes in cellular homeostasis and function .

Dosage Effects in Animal Models

The effects of 2-(Butanoylamino)benzoic acid vary with different dosages in animal models. Studies have demonstrated that higher doses of benzoic acid derivatives can lead to toxic or adverse effects . For instance, in young pigs, supplementation with benzoic acid at high doses improved performance but also influenced jejunal digestive physiology and antioxidant capacity . These findings suggest that careful consideration of dosage is essential to avoid potential toxicity.

Metabolic Pathways

2-(Butanoylamino)benzoic acid is involved in various metabolic pathways. It interacts with enzymes such as phenylalanine ammonia lyase, which is crucial for the phenylpropanoid biosynthetic pathway . This pathway connects primary metabolism to secondary metabolism and plays a role in the biosynthesis of phenolic compounds. The compound’s involvement in these pathways can influence metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of 2-(Butanoylamino)benzoic acid within cells and tissues are influenced by its solubility and partition coefficient. Studies have shown that benzoic acid derivatives, including 2-(Butanoylamino)benzoic acid, have varying solubility in different pH buffer solutions . This solubility affects their distribution within cells and tissues, influencing their localization and accumulation.

Subcellular Localization

The subcellular localization of 2-(Butanoylamino)benzoic acid can impact its activity and function. For instance, benzoic acid carboxyl methyltransferase, an enzyme that interacts with 2-(Butanoylamino)benzoic acid, is localized in the cytosol . This localization is crucial for the enzymatic methylation of benzoic acid derivatives. Additionally, the compound’s interaction with GPR35 suggests its involvement in membrane-associated signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butyrylamino)benzoic acid typically involves the reaction of 2-aminobenzoic acid with butyric anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 2-aminobenzoic acid and butyric anhydride.

    Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, with a base like pyridine to neutralize the by-products.

    Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(Butyrylamino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of this compound would yield nitro derivatives, while reduction would produce amine derivatives.

Comparison with Similar Compounds

2-(Butyrylamino)benzoic acid can be compared with other similar compounds, such as:

    2-(Acetylamino)benzoic acid: Similar structure but with an acetyl group instead of a butyryl group.

    2-(Propionylamino)benzoic acid: Similar structure but with a propionyl group instead of a butyryl group.

    2-(Benzamido)benzoic acid: Similar structure but with a benzamido group instead of a butyryl group.

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it suitable for specific applications in research and industry, differentiating it from other similar compounds.

Properties

IUPAC Name

2-(butanoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-2-5-10(13)12-9-7-4-3-6-8(9)11(14)15/h3-4,6-7H,2,5H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTHMYEZSBFMJEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80286168
Record name 2-(butanoylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80286168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6328-94-5
Record name 2-[(1-Oxobutyl)amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6328-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 44021
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006328945
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anthranilic acid, N-butyryl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44021
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(butanoylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80286168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6328-94-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.